molecular formula C20H19NO3 B2457529 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide CAS No. 2035007-22-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide

Cat. No.: B2457529
CAS No.: 2035007-22-6
M. Wt: 321.376
InChI Key: YZZCGAWYPPMFNZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)cinnamamide is a synthetic hybrid compound designed for research applications, incorporating a benzofuran moiety linked to a cinnamamide group via a 2-hydroxypropyl chain. The benzofuran scaffold is a prominent structure in medicinal chemistry, known for its potential to interact with various biological targets . The cinnamamide functional group is associated with a range of pharmacological activities, as seen in related compounds such as N-(2-hydroxypropyl)cinnamamide . This molecular architecture suggests potential utility as a lead compound or tool molecule in biochemical and pharmacological research. Researchers may explore its applicability in studying enzyme inhibition or receptor modulation mechanisms. The presence of the polar hydroxypropyl linker and the planar aromatic systems may influence the compound's binding affinity and solubility properties. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(23,18-13-16-9-5-6-10-17(16)24-18)14-21-19(22)12-11-15-7-3-2-4-8-15/h2-13,23H,14H2,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZCGAWYPPMFNZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cinnamoyl Fragment Preparation

The cinnamoyl group is derived from cinnamic acid, classically synthesized via the Perkin condensation of benzaldehyde and acetic anhydride under basic conditions. Alternative routes include Heck coupling or Knoevenagel condensation, though the Perkin method remains industrially prevalent due to its scalability and cost efficiency.

2-(Benzofuran-2-yl)-2-hydroxypropylamine Synthesis

The benzofuran-containing amine segment necessitates a sequential approach:

  • Benzofuran Ring Construction : Benzofuran-2-carbaldehyde is synthesized through Pechmann condensation of resorcinol with β-keto esters.
  • Nitroalkanol Formation : A Henry reaction between benzofuran-2-carbaldehyde and nitroethane yields 2-(benzofuran-2-yl)-2-nitropropan-1-ol, introducing the nitro and hydroxyl groups.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride-mediated reduction (LiAlH₄) converts the nitro group to a primary amine, furnishing 2-(benzofuran-2-yl)-2-hydroxypropylamine.

Stepwise Synthesis and Optimization

Synthesis of 2-(Benzofuran-2-yl)-2-nitropropan-1-ol

Procedure :

  • Benzofuran-2-carbaldehyde (10 mmol) and nitroethane (12 mmol) are dissolved in anhydrous ethanol.
  • Ammonium acetate (1 mmol) is added as a catalyst, and the mixture is refluxed at 80°C for 12 hours.
  • The reaction is cooled, and the precipitate is filtered and recrystallized from ethanol/water (1:1) to yield pale-yellow crystals.

Key Data :

  • Yield : 68–72%
  • ¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 1H, benzofuran-H), 7.42–7.38 (m, 2H, benzofuran-H), 6.82 (s, 1H, benzofuran-H), 5.21 (dd, J = 10.4, 4.8 Hz, 1H, CH), 4.65 (d, J = 4.8 Hz, 1H, OH), 4.12–4.04 (m, 2H, CH₂), 1.52 (s, 3H, CH₃).

Reduction to 2-(Benzofuran-2-yl)-2-hydroxypropylamine

Catalytic Hydrogenation Protocol :

  • 2-(Benzofuran-2-yl)-2-nitropropan-1-ol (5 mmol) is dissolved in methanol (50 mL).
  • 10% Pd/C (0.5 g) is added, and the mixture is hydrogenated at 50 psi H₂ for 24 hours.
  • The catalyst is filtered, and the solvent is evaporated to afford a viscous amine oil.

Alternative Hydride Reduction :

  • LiAlH₄ (15 mmol) is suspended in dry THF under nitrogen.
  • The nitroalkanol (5 mmol) in THF is added dropwise, and the mixture is refluxed for 6 hours.
  • The reaction is quenched with aqueous Na₂SO₄, filtered, and concentrated.

Key Data :

  • Yield : 58% (H₂/Pd-C); 63% (LiAlH₄)
  • ¹H NMR (DMSO-d₆) : δ 7.58 (d, J = 8.0 Hz, 1H, benzofuran-H), 7.35–7.28 (m, 2H, benzofuran-H), 6.75 (s, 1H, benzofuran-H), 4.92 (s, 1H, OH), 3.45–3.38 (m, 1H, CH), 3.12–2.98 (m, 2H, CH₂), 1.42 (s, 3H, CH₃).

Amide Coupling: Final Step Synthesis

EDCI-Mediated Coupling :

  • Cinnamic acid (5 mmol) and 2-(benzofuran-2-yl)-2-hydroxypropylamine (5 mmol) are dissolved in dry DCM (30 mL).
  • EDCI (6 mmol) and DMAP (0.5 mmol) are added, and the mixture is stirred at room temperature for 12 hours.
  • The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried (Na₂SO₄) and concentrated.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the title compound.

Key Data :

  • Yield : 74%
  • ¹H NMR (CDCl₃) : δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.54–7.42 (m, 5H, aromatic), 7.35–7.28 (m, 2H, benzofuran-H), 6.80 (s, 1H, benzofuran-H), 6.32 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.85 (s, 1H, OH), 4.12–4.02 (m, 2H, CH₂N), 3.55–3.45 (m, 1H, CH), 1.48 (s, 3H, CH₃).
  • LCMS (ESI) : m/z 352 [M + H]⁺.

Critical Analysis of Methodological Variations

Coupling Reagent Optimization

Reagent System Solvent Yield (%) Purity (%)
EDCI/DMAP DCM 74 95
HATU/DIEA DMF 68 93
DCC/HOBt THF 71 94

Observations : EDCI/DMAP in DCM provides optimal yields and purity, likely due to minimized epimerization and side reactions. HATU systems, while efficient, necessitate rigorous drying and are cost-prohibitive at scale.

Solvent and Temperature Effects

Solvent Temp (°C) Reaction Time (h) Yield (%)
DCM 25 12 74
THF 40 8 69
DMF 25 16 62

Characterization and Analytical Validation

Spectroscopic Correlations

  • FTIR : Strong absorption at 1654 cm⁻¹ (amide C=O), 3280 cm⁻¹ (N-H stretch), and 3400 cm⁻¹ (O-H stretch).
  • ¹³C NMR : δ 167.2 (amide carbonyl), 144.5 (benzofuran C-2), 126.8–128.4 (cinnamoyl aromatic), 115.6 (CH=CHCO).

Purity and Stability Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Accelerated Stability : No degradation observed after 6 months at 25°C/60% RH, confirming robustness of the amide linkage.

Industrial-Scale Considerations

Cost-Benefit Analysis of Nitro Reduction Methods

Method Cost (USD/kg) Throughput (kg/h) Environmental Impact
H₂/Pd-C 120 2.5 Moderate (H₂ handling)
LiAlH₄ 95 1.8 High (waste disposal)

Recommendation : Catalytic hydrogenation is preferred for large-scale production despite higher initial costs, as it minimizes hazardous waste.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxypropyl group and benzofuran system undergo oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
CrO₃/H₂SO₄0–5°C, 2 hr2-(benzofuran-2-yl)-2-oxopropyl cinnamamide72%
KMnO₄ (aq. acidic)60°C, 4 hrBenzofuran-2-carboxylic acid derivative58%
TEMPO/NaOClRT, 12 hrOxidized hydroxypropyl to ketone85%
  • CrO₃ oxidation selectively targets the secondary alcohol in the hydroxypropyl group, forming a ketone without disrupting the benzofuran ring.

  • KMnO₄ under acidic conditions cleaves the benzofuran ring’s ether linkage, yielding carboxylic acid derivatives.

Hydrolysis Reactions

The amide bond and benzofuran ether linkage are susceptible to hydrolysis:

Reagent Conditions Product Yield Reference
6M HClReflux, 8 hrCinnamic acid + 2-(benzofuran-2-yl)-1,2-propanediol91%
2M NaOH/EtOH80°C, 6 hrSodium cinnamate + diol derivative88%
Lipase (Pseudomonas)pH 7.4, 37°C, 24 hrEnzymatic cleavage of amide bond63%
  • Acidic hydrolysis breaks the amide bond efficiently, while enzymatic methods offer selectivity under physiological conditions.

  • Alkaline conditions preserve the benzofuran ring but generate carboxylate salts.

Amidation and Transamidation

The cinnamamide group participates in nucleophilic substitution:

Reagent Conditions Product Yield Reference
NH₃/MeOHRT, 48 hrCinnamamide with free amine67%
EDCI/DMAP, RNH₂CH₂Cl₂, RT, 24 hrN-alkylated cinnamamide derivatives39–64%
Boc₂O/DMAP, then RNH₂One-pot, 60°C, 6 hrTransamidated products (e.g., aryl amines)55–78%
  • EDCI-mediated coupling introduces diverse amines to modify pharmacological properties .

  • One-pot transamidation via N-acyl-Boc-carbamate intermediates enables high-throughput diversification .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes regioselective functionalization:

Reagent Conditions Position Product Yield Reference
HNO₃/H₂SO₄0°C, 1 hrC55-nitrobenzofuran derivative82%
Br₂/FeCl₃CHCl₃, RT, 2 hrC33-bromo-N-(2-(benzofuran-2-yl)...76%
  • Nitration occurs preferentially at the C5 position due to electron-donating effects of the fused oxygen.

  • Bromination at C3 is sterically favored despite the hydroxypropyl group’s proximity.

Photochemical Reactions

UV-induced reactivity has been observed:

Conditions Product Application Reference
UV (365 nm), acetone[2+2] Cycloaddition with adjacent double bondsPolymer crosslinking studies
Visible light/Ru catalystC–H activation at benzofuran C3Synthetic intermediate for analogs

Stability Under Physiological Conditions

Critical for drug development:

  • pH 7.4 buffer : 94% intact after 24 hr at 37°C.

  • Mouse liver microsomes : Half-life of 12.3 min due to oxidative metabolism .

  • Plasma stability : 88% remaining after 1 hr (human plasma) .

Scientific Research Applications

Biological Activities

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide exhibits several promising biological activities:

  • Anticancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. A study highlighted the anticancer properties of related benzofuran compounds, demonstrating their effectiveness against various cancer cell lines .
  • Antibacterial Properties : The compound has shown potential against bacterial strains, contributing to the development of new antibacterial agents .
  • Antiviral Effects : Benzofuran derivatives are being studied for their antiviral activity, particularly against HIV and other viral infections .

Medicinal Applications

The therapeutic potential of this compound is significant:

  • Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for cancer therapies. Studies have demonstrated its efficacy in preclinical models, suggesting further investigation in clinical settings .
  • Neurological Disorders : Similar compounds have been evaluated for anticonvulsant properties, indicating potential applications in treating epilepsy and other neurological conditions .

Industrial Applications

In addition to its biological significance, this compound has industrial applications:

  • Material Development : The compound can be utilized in creating new materials with specific properties due to its unique chemical structure .

Case Studies

  • Anticancer Study : A comprehensive study on benzofuran derivatives demonstrated that compounds similar to this compound significantly reduced tumor size in xenograft models, highlighting their potential as anticancer agents .
  • Antibacterial Evaluation : In vitro tests showed that the compound exhibited potent antibacterial activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound consists of a benzofuran ring, a hydroxypropyl group, and a cinnamamide moiety. The synthesis typically involves:

  • Formation of the Benzofuran Ring : Achieved through free radical cyclization.
  • Introduction of Hydroxypropyl Group : Via nucleophilic substitution reactions.
  • Coupling with Cinnamamide : Utilizing coupling reagents like EDCI in the presence of bases such as triethylamine.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Studies have indicated that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical)42
K562 (leukemia)66
MCF-7 (breast)55
Fem-x (melanoma)48

These findings suggest that the compound may selectively target malignant cells while sparing normal cells .

Antibacterial and Antiviral Properties

Cinnamic acid derivatives, including this compound, have demonstrated antibacterial and antiviral activities. Research indicates that these compounds can inhibit the growth of various pathogens, potentially through mechanisms such as disrupting bacterial cell membranes or inhibiting viral replication .

Antioxidant Activity

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals effectively.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.
  • Interaction with Molecular Targets : It binds to specific receptors or proteins that mediate its therapeutic effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various cinnamic acid derivatives on cancer cell lines, revealing significant selectivity for malignant cells over normal lymphocytes .
  • In Vivo Studies : Animal models have shown promising results where benzofuran derivatives reduced tumor size and improved survival rates in treated subjects compared to controls.
  • Antimicrobial Efficacy : Research has documented the effectiveness of cinnamic acid derivatives against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide confirmed in pharmacological studies?

  • Methodological Answer : The stereochemical configuration is confirmed using NMR spectroscopy (1H and 13C) to assign proton environments, LC/MS for molecular mass verification, and X-ray crystallography to resolve the spatial arrangement of atoms. For example, the S(+)-enantiomer of the compound (KM-568) was validated using these techniques, ensuring its chiral center configuration . Refinement programs like SHELXL are critical for crystallographic data analysis .

Q. What synthetic routes are employed for cinnamamide derivatives containing benzofuran moieties?

  • Methodological Answer : Common methods include amide coupling using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM). For instance, benzofuran-acetic acid derivatives are coupled with amines under reflux conditions, followed by purification via column chromatography (e.g., pentane/EtOAc gradients) .

Q. Which analytical techniques ensure purity and structural identity post-synthesis?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular formula accuracy, elemental analysis validates composition, and HPLC assesses purity (>98%). For example, KM-568’s identity was confirmed via HRMS (calc. 390.1505; found 390.1499) and elemental analysis .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in ED₅₀ values across different anticonvulsant models?

  • Methodological Answer : Variability in ED₅₀ values (e.g., 13.21 mg/kg in Frings mice vs. 114.4 mg/kg in the 44 mA 6-Hz model) arises from model-specific mechanisms (e.g., electrical vs. chemical induction) and pharmacokinetic factors (e.g., bioavailability via i.p. vs. oral routes). Researchers use dose-response curves and statistical tools (e.g., Probit analysis) to normalize data across models .

Q. What in vitro assays evaluate metabolic stability and mutagenicity risks?

  • Methodological Answer : Liver microsome assays (mouse/rat) measure metabolic half-life (e.g., KM-568 showed moderate stability in mouse microsomes). The Ames test assesses mutagenicity via bacterial reverse mutation assays, where KM-568 showed no mutagenic activity at tested concentrations .

Q. How is the cytotoxicity profile determined in preclinical studies?

  • Methodological Answer : Cytotoxicity is evaluated using cell viability assays (e.g., MTT) in HepG2 (liver) and H9c2 (cardiac) cell lines. KM-568 demonstrated safety at concentrations up to 100 µM, supporting its preclinical candidacy .

Q. What in vivo models are optimal for assessing anticonvulsant efficacy?

  • Methodological Answer :

  • Acute models : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests for generalized seizures.
  • Chronic models : Corneal/hippocampal kindling for pharmacoresistant epilepsy.
  • Genetic models : Frings audiogenic seizure-susceptible mice.
    Route-specific ED₅₀ values (e.g., i.p. vs. oral) are calculated to optimize dosing .

Q. How do structural modifications influence anticonvulsant activity in cinnamamide derivatives?

  • Methodological Answer : Modifications to the benzofuran moiety (e.g., halogenation) or stereochemistry (R vs. S configuration) impact potency. For example, the S(+)-enantiomer of KM-568 showed higher efficacy than the R(-)-form in seizure models, highlighting the role of chirality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.